2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide
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Description
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide is a useful research compound. Its molecular formula is C17H25N5O3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.19573968 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Compounds for PET Imaging
Research on fluoroethoxy and fluoropropoxy substituted compounds related to the structure of interest has shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Such compounds, particularly those radiolabeled with fluorine-18, have been evaluated for their potential as imaging agents in studying PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents highlights the potential of such chemicals in combating bacterial and fungal infections. These compounds have shown promising results in vitro against various microbial strains, suggesting a possible application of related compounds in developing new antimicrobial therapies (Darwish et al., 2014).
Antipsychotic Agents
Compounds with modifications to pyrazole and imidazole structures have been studied for their antipsychotic-like profiles in behavioral animal tests. Notably, certain compounds did not interact with dopamine receptors, suggesting an alternative mechanism of action for antipsychotic effects, which could inform the development of novel antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity in vitro, suggesting the potential of related compounds in oxidative stress-related research and therapy (Chkirate et al., 2019).
Anti-Inflammatory and Analgesic Activities
Further research into N-substituted-2-amino-1,3,4-thiadiazoles, which share some structural similarities with the compound , has demonstrated potential anti-inflammatory and analgesic properties. These findings indicate the possibility of using related compounds in the development of new treatments for inflammation and pain management (Hamama et al., 2013).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-20(10-13-11-7-5-4-6-8-12(11)18-19-13)15(23)9-14-16(24)22(3)17(25)21(14)2/h14H,4-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOORBXGQWVCKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N(C)CC2=NNC3=C2CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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